![molecular formula C17H14O3 B2830962 (4-Methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone CAS No. 32730-15-7](/img/structure/B2830962.png)
(4-Methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
“(4-Methoxyphenyl)(3-methyl-1-benzofuran-2-yl)methanone” is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . A key step in the synthesis of these compounds involves a one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, and reductive desulfurization of the resulting product .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is unique and versatile, making it a privileged structure in the field of drug discovery . The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product as the desired target .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit various chemical reactions. For example, they have been used in the preparation of heterocyclic benzofuran carboxamides via amidation of heterocyclic acyl chlorides with benzofuranamine .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives vary. For example, one of the benzofuran derivatives has a melting point of 134-135 °C . The mass spectrum of another compound showed a peak at m/z 445.08 (M+H)+ .Scientific Research Applications
Total Synthesis of Natural Products
The compound is used in the total synthesis of natural products containing benzofuran rings . The key transformations in the total synthesis are copper-mediated and palladium-catalyzed coupling reactions .
Development of Medicinal Scaffolds
Heterocycles based on the 1,2,3-triazole moiety, which can be part of the compound, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Catalytic Protocols for Organic Compounds
The compound can be used in new catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .
Antimicrobial Agents
The 4-position of the benzofuran in the compound may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Synthesis of β-heteroarylated Carbonyl Compounds
The compound can be used in the synthesis of β-heteroarylated carbonyl compounds . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .
Antibacterial Activity
The compound exhibited good antibacterial activity among piperazine chrome-2-one compounds with the protein (PDB ID 1XDQ) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and benzofuran derivatives, have been reported to exhibit antimicrobial activity . They are also known to interact with key functional proteins in bacterial cell division .
Mode of Action
These compounds are known to bind to their targets and inhibit their function, leading to the disruption of essential biological processes .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may interfere with the pathways involved in bacterial cell division .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit the growth of bacteria by disrupting essential biological processes .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Given the wide range of biological and pharmacological applications of benzofuran derivatives, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases.
properties
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(11)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEDUINFUWIUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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